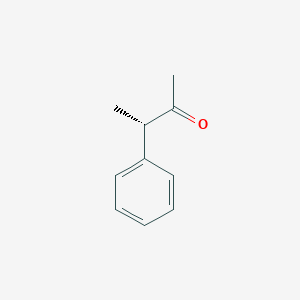
(3S)-3-Phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Phenylbutan-2-one: is an organic compound with the molecular formula C10H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenyl group attached to the third carbon of a butan-2-one backbone. It is often used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (3S)-3-Phenylbutan-2-one is through aldol condensation. This involves the reaction of acetophenone with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetate. This reaction requires anhydrous conditions and is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale aldol condensation or Grignard reactions. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3S)-3-Phenylbutan-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl group can be replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid or phenylacetic acid.
Reduction: (3S)-3-Phenylbutan-2-ol.
Substitution: Various substituted phenylbutanones depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: (3S)-3-Phenylbutan-2-one is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions. It can act as a substrate for enzymes involved in oxidation and reduction processes, providing insights into enzyme specificity and activity.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its role in the synthesis of pharmaceutical compounds and as a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique chemical properties make it suitable for use in various consumer products.
Mécanisme D'action
The mechanism of action of (3S)-3-Phenylbutan-2-one involves its interaction with specific molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or ketones. In reduction reactions, it undergoes nucleophilic attack by reducing agents, resulting in the formation of alcohols. The pathways involved in these reactions are well-studied and provide valuable information about the reactivity of this compound.
Comparaison Avec Des Composés Similaires
(3R)-3-Phenylbutan-2-one: The enantiomer of (3S)-3-Phenylbutan-2-one, which has similar chemical properties but different biological activity.
Phenylacetone: A structurally similar compound with a phenyl group attached to a different carbon atom.
Benzylacetone: Another related compound with a benzyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
23406-52-2 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(3S)-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1 |
Clé InChI |
CVWMNAWLNRRPOL-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)C(=O)C |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


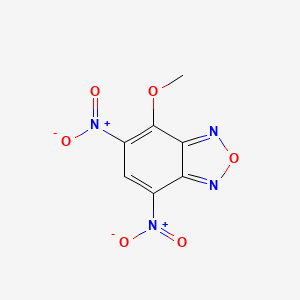
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

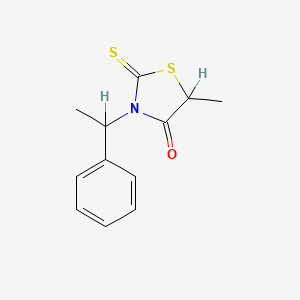
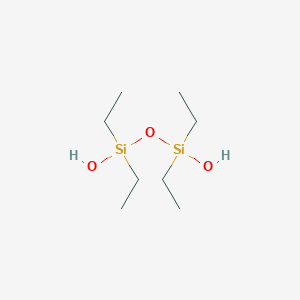
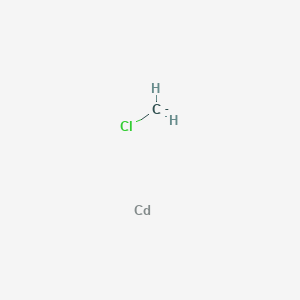

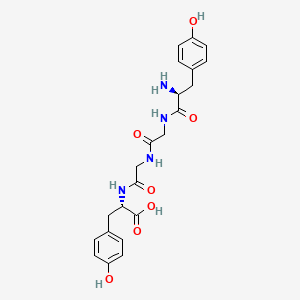


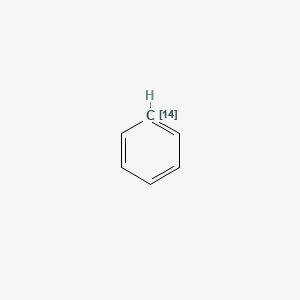

![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
